molecular formula C8H10F2N2O2 B3007850 ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-24-6

ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B3007850
CAS No.: 128537-24-6
M. Wt: 204.177
InChI Key: XMLIACPJFCVSRM-UHFFFAOYSA-N
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Description

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

Target of Action

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate, also known as 1H-Pyrazole-5-carboxylic acid, 1-(difluoromethyl)-3-methyl-, ethyl ester, is primarily used as an intermediate to fungicides . These fungicides act by inhibiting succinate dehydrogenase (SDHI) , a key enzyme in the tricarboxylic acid cycle (TCA cycle or Krebs cycle). The TCA cycle is a crucial metabolic pathway that provides energy to cells. Inhibition of SDHI disrupts this energy production, leading to the death of the fungi .

Mode of Action

The compound interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the TCA cycle, preventing the conversion of succinate to fumarate, a critical step in energy production. As a result, the energy metabolism of the fungi is compromised, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate. This disruption leads to a decrease in the production of ATP, the main energy currency of the cell, and other important metabolic intermediates. The downstream effects include a decrease in cellular growth and reproduction, ultimately leading to the death of the fungi .

Pharmacokinetics

These modifications can attenuate toxicity, alter activity, and impact bioavailability . .

Result of Action

The primary result of the action of this compound is the death of fungi. By inhibiting a key enzyme in the TCA cycle, the compound disrupts energy production within the fungal cells. This disruption leads to a decrease in cellular growth and reproduction, ultimately causing the death of the fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of ethyl difluoroacetoacetate with methyl hydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis systems. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives, carboxylic acids, alcohols, and substituted pyrazoles .

Comparison with Similar Compounds

Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-5-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-5(2)11-12(6)8(9)10/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLIACPJFCVSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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